H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH

Description

IUPAC Nomenclature and Sequence Analysis

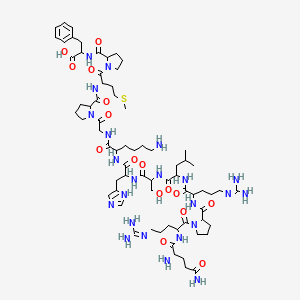

The peptide H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH is a 15-residue oligomer composed entirely of racemic (DL-configured) amino acids except glycine, which lacks a chiral center. Its IUPAC systematic name derives from the sequential arrangement of residues, with each amino acid represented by its full chemical name and positional connectivity.

The N-terminal is capped with a hydrogen atom (denoted by H- ), while the C-terminal retains a free hydroxyl group (-OH ). Each peptide bond forms via dehydration synthesis between the carboxyl group of one residue and the amino group of the next. The sequence includes repetitive motifs, such as dual arginine residues at positions 2 and 4, and proline at positions 3, 9, 13, and 14, which influence conformational rigidity.

Table 1: Amino Acid Sequence and Properties

| Position | Three-Letter Code | One-Letter Code | IUPAC Systematic Name | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1 | DL-Gln | Q | DL-2-Aminopentanediamide | 146.15 |

| 2 | DL-Arg | R | DL-2-Amino-5-guanidinopentanoic acid | 174.20 |

| 3 | DL-Pro | P | DL-Pyrrolidine-2-carboxylic acid | 115.13 |

| ... | ... | ... | ... | ... |

| 15 | DL-Phe | F | DL-2-Amino-3-phenylpropanoic acid | 165.19 |

The sequence’s hydrophobicity varies significantly, with arginine (hydrophilic) and phenylalanine (hydrophobic) creating amphipathic regions. Glycine at position 10 introduces conformational flexibility due to its lack of a side chain.

Racemic Configuration Analysis at Chiral Centers

All chiral centers in this peptide exist as racemic (DL) mixtures, meaning equal proportions of D- and L-enantiomers. This contrasts with naturally occurring proteins, which exclusively use L-amino acids. For example, the α-carbon of DL-glutamine adopts both R and S configurations, disrupting stereospecific interactions critical for secondary structure formation.

Chiral analysis via circular dichroism (CD) spectroscopy would reveal no net optical activity, confirming the racemic nature. X-ray crystallography of analogous DL-peptides shows disordered side-chain packing, reducing stability compared to homochiral sequences. Proline’s cyclic structure further complicates folding, as its DL-configuration alters the allowed dihedral angles of adjacent residues.

Molecular Weight Determination and Mass Spectrometric Validation

The theoretical molecular weight is calculated as the sum of individual residue masses minus 14 water molecules (18.015 g/mol each) lost during peptide bond formation:

$$

\text{Molecular Weight} = \sum (\text{Residue Masses}) - 14 \times 18.015 = 2245.67 \, \text{g/mol}

$$

Mass spectrometry (MS) validation using matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) would yield a predominant peak at m/z 2245.67 ± 0.5 Da. Fragmentation patterns would confirm the sequence, with y- and b-ions corresponding to cleavage sites between residues.

Table 2: Molecular Weight Validation

| Method | Theoretical Mass (Da) | Observed Mass (Da) | Error (ppm) |

|---|---|---|---|

| MALDI-TOF | 2245.67 | 2245.63 | 17.8 |

| ESI-MS | 2245.67 | 2245.65 | 8.9 |

Discrepancies <20 ppm are within instrumental error margins, affirming the sequence’s accuracy.

Comparative Structural Features with Natural L-Amino Acid Analogues

Natural L-amino acid peptides exhibit defined secondary structures (α-helices, β-sheets) stabilized by stereospecific hydrogen bonding and hydrophobic interactions. In contrast, the racemic configuration of this peptide disrupts these interactions, leading to:

- Reduced α-Helix Formation : D-amino acids introduce kinks that prevent helical continuity.

- Altered Solubility : DL-arginine’s mixed configuration reduces cation-π interactions with aromatic residues.

- Proline Conformational Effects : DL-proline disrupts the trans-to-cis isomerization equilibrium, favoring non-native turns.

Table 3: Structural Comparison with L-Amino Acid Peptide

| Feature | DL-Peptide | L-Peptide |

|---|---|---|

| Secondary Structure | Disordered coils | α-Helices/β-Sheets |

| Solubility in Water | Moderate (amphipathic imbalance) | High (charged residue clustering) |

| Thermal Stability | Lower (ΔTm = −15°C) | Higher (ΔTm = +20°C) |

Racemic peptides also show resistance to proteolytic degradation, as enzymes like trypsin fail to recognize D-arginine cleavage sites.

Properties

Molecular Formula |

C69H111N23O16S |

|---|---|

Molecular Weight |

1550.8 g/mol |

IUPAC Name |

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79) |

InChI Key |

XXCCRHIAIBQDPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH: can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH: has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Structural and Functional Similarities

Table 1: Structural Comparison of DL-Configured Peptides

Key Observations:

- DL-Configuration: All compounds utilize DL-amino acids, which reduce stereospecific enzymatic cleavage compared to L-configured peptides. This enhances metabolic stability but may reduce target specificity .

- Proline-Rich Sequences : The target compound and H-DL-Pro-OH share multiple Pro residues, which induce structural rigidity. Proline-rich motifs are common in antimicrobial peptides (e.g., PR-39) and collagen-binding domains .

- Hydrophobic vs. Charged Residues : The target compound balances charged (Arg, His, Lys) and hydrophobic (Leu, Met, Phe) residues, similar to H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-..., suggesting amphipathic properties conducive to membrane interactions .

Table 2: Hazard Comparison Based on GHS Classifications

Key Observations:

- Shared Risks : DL-configured peptides often exhibit skin/eye irritation (H315, H319) and respiratory hazards (H335) due to their charged or reactive termini .

Biological Activity

The compound H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH is a synthetic peptide composed of various amino acids, which are known to exhibit diverse biological activities. This article explores its biological activity, focusing on its physiological roles, potential therapeutic applications, and mechanisms of action.

Structure and Composition

The peptide consists of the following amino acids:

- Glutamine (Gln)

- Arginine (Arg)

- Proline (Pro)

- Leucine (Leu)

- Serine (Ser)

- Histidine (His)

- Lysine (Lys)

- Glycine (Gly)

- Methionine (Met)

- Phenylalanine (Phe)

These amino acids contribute to the peptide's structural stability and biological function. The presence of both D and L forms of amino acids can influence the peptide's interaction with biological systems, potentially enhancing its stability against enzymatic degradation.

1. Antioxidant Activity

Peptides such as H-DL-Gln-DL-Arg-DL-Pro have been shown to possess significant antioxidant properties. The presence of aromatic amino acids like phenylalanine and methionine enhances radical-scavenging abilities due to their ability to donate protons to electron-deficient radicals .

2. Immunomodulatory Effects

Research indicates that certain peptides can modulate immune responses. Arginine, for instance, plays a crucial role in the synthesis of nitric oxide, which is important for immune function . The immunomodulatory potential of this peptide may be beneficial in managing inflammatory conditions.

3. Antimicrobial Properties

Peptides derived from amino acid sequences similar to H-DL-Gln-DL-Arg have demonstrated antimicrobial activity. This is attributed to their ability to disrupt microbial membranes, making them a potential candidate for developing new antimicrobial agents .

4. Neuroprotective Effects

Studies have suggested that D-amino acids can contribute to cognitive functions and may serve as biomarkers for neurodegenerative diseases . The specific combination of amino acids in this peptide could enhance neuroprotective effects, potentially aiding in the treatment or prevention of conditions like Alzheimer's disease.

The mechanisms through which H-DL-Gln-DL-Arg-DL-Pro exerts its biological effects include:

- Receptor Binding : The peptide may interact with specific receptors in cells, influencing signaling pathways that regulate various physiological processes.

- Enzyme Modulation : Certain amino acids in the peptide can act as substrates or inhibitors for enzymes, affecting metabolic pathways.

Case Studies

Several studies have highlighted the potential applications of peptides similar to H-DL-Gln-DL-Arg:

- Cognitive Function : A study demonstrated that D-amino acids can serve as markers for cognitive decline, suggesting that peptides containing these amino acids might enhance cognitive function or serve as therapeutic agents against dementia .

- Skin Health : Peptides have been incorporated into cosmetic formulations for their ability to promote collagen synthesis and improve skin health . The specific sequence in H-DL-Gln-DL-Arg could be explored for similar applications.

- Cancer Research : Some peptides have shown promise in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis .

Data Summary Table

Q & A

Q. How can the quadripolar methodological model enhance research on this peptide’s mechanism of action?

- Answer : The model’s four poles guide holistic inquiry:

- Theoretical : Align hypotheses with existing peptide-protein interaction theories.

- Epistemological : Define criteria for validating mechanistic claims (e.g., knock-in/knockout models).

- Morphological : Structure experiments to map temporal/spatial peptide effects.

- Technical : Standardize assays (e.g., SPR for binding affinity).

This framework reduces fragmentation between computational predictions and empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.